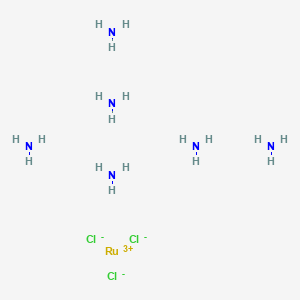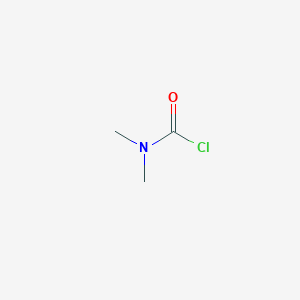
Hexaammineruthenium trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaammineruthenium (III) chloride, also known as hexaamminetrichlororuthenium or hexaammineruthenium trichloride, is a yellow crystalline powder . It is very soluble in water and should be kept refrigerated around 4°C in storage . It acts as a catalyst in a wide range of chemical reactions, including hydrogenation, isomerization, and oxidation reactions . It is also used as a redox probe in electroanalytical techniques .
Synthesis Analysis
Hexaammineruthenium (III) chloride can be synthesized from Hexaammineruthenium (II) by applying a DC-bias . This DC-bias was chosen in such a way that it supplied Hexaammineruthenium (II) in a suitable concentration at the electrode surface by reducing Hexaammineruthenium (III) .Molecular Structure Analysis
The molecular formula of Hexaammineruthenium (III) chloride is Cl3H18N6Ru . The molecular weight is 309.61 g/mol .Chemical Reactions Analysis
Hexaammineruthenium (III) chloride acts as a catalyst in a wide range of chemical reactions, including hydrogenation, isomerization, and oxidation reactions .Physical And Chemical Properties Analysis
Hexaammineruthenium (III) chloride is a yellow crystalline powder . It is very soluble in water and should be kept refrigerated around 4°C in storage .Wissenschaftliche Forschungsanwendungen
Hydrogen Peroxide (Bio)sensors
Hexaammineruthenium trichloride has been used in the design of hydrogen peroxide (bio)sensors . In a comparative study, glassy carbon electrodes (GCE) were modified with carboxylated carbon nanotubes (c-MWCNT), graphene (GR), titanium dioxide nanoparticles (TiO2), and hexaammineruthenium trichloride (RUT) for the sensor design . The modified electrodes exhibited better analytical performance in terms of detection limit and sensitivity .
Catalyst for CO2 Hydrogenation
Hexaammineruthenium trichloride can be used as a precursor for the preparation of Ru/Al2O3 catalyst for CO2 hydrogenation . This application is particularly relevant in the context of climate change and the need for sustainable energy solutions.
Electrochemical Redox Couple
The Hexaammineruthenium III/II (HexRu (III)|HexRu (II)) couple is a commonly used electrochemical redox couple due to its chemical and electrochemical reversibility . This property makes it useful in a variety of electrochemical applications.
Photoreduction or Photooxidation Catalyst
Depending on the choice of suitable reductive or oxidative quencher, hexaammineruthenium trichloride can be used to trigger photoreduction or photooxidation . This makes it a versatile catalyst in photochemical reactions.
Extraction of Ruthenium
Hexaammineruthenium trichloride plays a role in the extraction of ruthenium . Since ruthenium is used in semiconductors and catalysts, the demand for and price of Ru have increased greatly in recent years . Recycling of Ru from spent products is therefore valuable .
Speciation of Ruthenium (III) Chloro Complexes
Research has been conducted on the speciation of Ruthenium (III) Chloro Complexes in Hydrochloric Acid Solutions and Their Extraction Characteristics with an Amide-Containing Amine Compound . This research is important for understanding the behavior of ruthenium in different chemical environments.
Wirkmechanismus
Target of Action
Hexaammineruthenium trichloride is primarily used as a catalyst in various chemical reactions . It is often used as a precursor for the preparation of Ru/Al2O3 catalyst for CO2 hydrogenation .
Mode of Action
Hexaammineruthenium trichloride interacts with its targets through electrochemical reduction and oxidation . It is part of the Hexaammineruthenium III/II (HexRu (III)|HexRu (II)) couple, which is a commonly used electrochemical redox couple due to its chemical and electrochemical reversibility .
Biochemical Pathways
The compound plays a crucial role in various biochemical analyses as an indicator of the occurrence of one-electron reactions . It is often used as the analyte in cyclic voltammetry demonstrations .
Pharmacokinetics
It is known to be a water-soluble powder , which suggests that it may have good bioavailability
Result of Action
In the context of glucose detection, Hexaammineruthenium trichloride acts as an electron mediator . It reacts with glucose oxidase (GOD) and β-D-glucose in the test strip, generating β-D-glucono-lactone and Hexaammineruthenium (II) chloride . The amount of Hexaammineruthenium (II) chloride produced is directly proportional to the amount of glucose in the blood sample .
Action Environment
The action, efficacy, and stability of Hexaammineruthenium trichloride can be influenced by various environmental factors. For instance, it is known to be air stable , but should be stored under inert gas and should avoid air, moisture, and heat . It is also known to be stable for more than 60 days, even at 70 °C .
Safety and Hazards
Hexaammineruthenium (III) chloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
azane;ruthenium(3+);trichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H3N.Ru/h3*1H;6*1H3;/q;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDZMMXUOBAJMN-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Ru+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H18N6Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexaammineruthenium trichloride | |
CAS RN |
14282-91-8 |
Source


|
| Record name | Hexaammineruthenium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014282918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaammineruthenium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What information about the electronic structure of Hexaammineruthenium trichloride can be derived from its X-ray absorption spectra?
A1: X-ray absorption spectra, specifically focusing on the ruthenium L edges, reveal crucial information about the electronic structure of Hexaammineruthenium trichloride. The presence of "white lines" in the spectra indicates ligand-field and spin-orbit effects within the complex []. Furthermore, analysis of these spectra, considering the local symmetry and electronic configuration, allows for the determination of the ligand field splitting parameter (10Dq), which is found to be 3.93 eV for this complex []. This value provides insights into the strength of the interaction between the ruthenium ion and the surrounding ammonia ligands.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)


![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)



![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)



